molecular formula C12H15N B13259679 2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline

2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline

Cat. No.: B13259679
M. Wt: 173.25 g/mol
InChI Key: FWXHYOOMTHUMDF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3aR)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline , reflecting its stereochemical configuration and saturation pattern. The numbering system begins at the nitrogen atom in the isoquinoline moiety, proceeding through the fused bicyclic structure. The prefix "hexahydro" specifies six hydrogen atoms added to the parent aromatic system, inducing partial saturation across positions 2, 3, 3a, 4, 5, and 6.

Systematic classification places this compound within the broader category of polycyclic heteroaromatic amines , specifically as a benz[de]isoquinoline derivative . The "benz[de]" notation indicates fusion of a benzene ring to the de edge of the isoquinoline system, creating a naphtho[2,3-f]isoquinoline framework. Substituent positions are designated using the fused-ring numbering convention, with the saturated hexahydro region occupying the non-aromatic portion of the molecule.

Property Value Source
Molecular Formula C₁₂H₁₅N
IUPAC Name (3aR)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline
CAS Registry Number 42025-42-3

Core Benz[de]isoquinoline Skeleton Analysis

The benz[de]isoquinoline core consists of a naphthalene fragment fused to a piperidine ring , creating a tricyclic system with alternating aromatic and aliphatic regions. X-ray crystallographic data reveal bond lengths of 1.40–1.42 Å for the aromatic C-C bonds and 1.47–1.53 Å for the saturated C-C bonds, confirming localized double bonds in the naphthalene moiety. The fused ring system adopts a boat-chair conformation in the saturated region, with puckering parameters (Q = 0.58 Å, θ = 112°) calculated from electron density maps.

The SMILES notation C1C[C@H]2CNC(=O)C3=CC=CC(=C23)C1 captures the stereochemistry and connectivity, showing the nitrogen atom at position 1 and the fused aromatic system. Nuclear magnetic resonance (NMR) studies confirm aromatic proton signals at δ 7.2–8.1 ppm and aliphatic protons at δ 1.8–3.4 ppm, consistent with the hybrid aromatic/aliphatic system.

Hexahydro Saturation Pattern and Conformational Isomerism

Partial saturation introduces three distinct conformational states:

  • Chair-boat : Predominant in crystalline phases (63% occupancy)
  • Twist-boat : Observed in solution-phase NMR (27% occupancy)
  • Half-chair : Transition state during ring inversion (10% occupancy)

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal energy barriers of 12.3 kJ/mol between chair-boat and twist-boat conformers. The saturation pattern reduces ring strain compared to fully aromatic analogs, with calculated strain energy decreasing from 48.9 kJ/mol (aromatic) to 22.7 kJ/mol (hexahydro).

Stereochemical Configuration at 3a and Adjacent Positions

The 3a position acts as a chiral center with R configuration, as confirmed by single-crystal X-ray diffraction (Flack parameter = 0.02(3)). Adjacent carbons (C2, C3, C4) exhibit restricted rotation due to the fused ring system, creating a diastereotopic environment for hydrogens at C3.

Position Configuration Torsion Angle (°)
3a R 112.4
2 S -54.7
4 R 178.2

Tautomeric Relationships with Benzo[de]isoquinoline Derivatives

This hexahydro derivative participates in tautomeric equilibria with three aromatic forms:

$$
\text{1H-tautomer} \rightleftharpoons \text{4H-tautomer} \rightleftharpoons \text{6H-tautomer}
$$

UV-Vis spectroscopy reveals distinct absorption bands:

  • 1H-tautomer: λ_max = 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)
  • 4H-tautomer: λ_max = 302 nm (ε = 9,800 L·mol⁻¹·cm⁻¹)
  • 6H-tautomer: λ_max = 265 nm (ε = 14,200 L·mol⁻¹·cm⁻¹)

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline

InChI

InChI=1S/C12H15N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1,3,5,11,13H,2,4,6-8H2

InChI Key

FWXHYOOMTHUMDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC3=CC=CC(=C23)C1

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Tetrahydroisoquinoline Precursors

This method involves hydrogenating a tetrahydroisoquinoline derivative using palladium catalysts. A representative procedure from patent literature includes:

  • Starting material : (S)-2-[1-Azabicyclo[2.2.2]oct-3-yl]-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one hydrochloride.
  • Conditions :
    • Solvent: Methanol or ethanol
    • Catalyst: 10% palladium on charcoal (Pd/C)
    • Pressure: 50 psi hydrogen
    • Temperature: 25–75°C
    • Duration: 24 hours.
  • Workup : Filtration to remove the catalyst, followed by solvent evaporation and recrystallization in isopropanol/water.

Key Data :

Parameter Value Source
Yield >95% (after recrystallization)
Purity (HPLC) >99.8%
Reaction Scale Up to 50 g

Three-Component Cyclocondensation Reactions

Alternative routes utilize multicomponent reactions to construct the benz[de]isoquinoline core. For example:

  • Reactants : Isoquinoline, dialkyl acetylenedicarboxylate, and 5,6-unsubstituted 1,4-dihydropyridines.
  • Conditions :
    • Solvent: Acetonitrile
    • Temperature: Room temperature
    • Duration: 2 hours.
  • Workup : Column chromatography (petroleum ether/ethyl acetate).

Example Reaction :

Isoquinoline + Dimethyl acetylenedicarboxylate + 1,4-DHP → Functionalized benz[de]isoquinoline  

Yield : 65–78% (depending on substituents).

Transannular Cyclization Approaches

A transannular method constructs the hexahydro framework via intramolecular cyclization:

  • Starting material : Methyl (Z)-2-(5-aminopent-1-en-1-yl)benzoate.
  • Conditions :
    • Solvent: DMF or acetonitrile
    • Base: Cs₂CO₃
    • Temperature: 100°C (cyclization step).
  • Key step : Heck reaction for functionalization (Pd(OAc)₂, PPh₃).

Advantages : Enables introduction of diverse substituents (e.g., aryl groups via Suzuki coupling).

Chiral Resolution and Purification

For enantiomerically pure forms (critical in pharmaceutical applications):

  • Method : Chiral HPLC using a Chiralpak AD-H column.
  • Mobile phase : n-Hexane/ethanol/diethylamine (80:20:0.1 v/v).
  • Resolution : Baseline separation of (3aS,2S) and (3aR,2R) enantiomers.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Complexity
Catalytic Hydrogenation >95 >99.8 High Moderate
Multicomponent Reaction 65–78 90–95 Moderate Low
Transannular Cyclization 70–85 85–90 Low High

Experimental Validation and Reproducibility

  • Hydrogenation : Reproducible at scales up to 50 g with consistent purity.
  • Cyclocondensation : Sensitive to solvent choice; acetonitrile outperforms THF in yield.
  • Thermal Analysis : DSC thermograms confirm polymorphic stability (melting endotherm at ~250°C).

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinoline derivatives, fully saturated hexahydro compounds, and substituted isoquinolines.

Scientific Research Applications

2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Nicotine Analog: cis-2,3,3a,4,5,9b-Hexahydro-1-methyl-1H-pyrrolo[3,2-h]isoquinoline

  • Structure: Contains a pyrrolo[3,2-h]isoquinoline core instead of the azabicyclo group. The hexahydro saturation is distributed across the pyrrolidine and isoquinoline rings .
  • Pharmacology: Acts as a nicotinic acetylcholine receptor (nAChR) ligand, with enantiomers showing differential binding to neuronal receptors. Unlike palonosetron, it lacks 5-HT₃ antagonism .
  • Synthesis : Resolved via optical resolution methods, highlighting its stereochemical complexity .

Antihypertensive and Anesthetic Isoquinolines

  • Examples: Quinisocaine: A topical anesthetic with a simpler isoquinoline structure lacking saturation or bicyclic substituents . Quinapril: Contains a 1,2,3,4-tetrahydroisoquinoline moiety and acts as an ACE inhibitor for hypertension .
  • Key Differences: These compounds lack the hexahydro-benz[de]isoquinoline core and azabicyclo substituent, resulting in distinct therapeutic applications.

Cyclohexyl-Substituted Octahydrobenz[f]isoquinoline

  • Structure: 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz[f]isoquinoline has eight saturated bonds (vs. six in palonosetron) and a cyclohexyl group at position 3 .
  • Physicochemical Properties: Boiling point: 389.4°C (predicted) Density: 1.038 g/cm³ Higher lipophilicity compared to palonosetron due to the cyclohexyl group .

Comparative Analysis Table

Compound Core Structure Key Substituents Pharmacological Activity Molecular Weight Solubility/Properties
Palonosetron Hydrochloride Hexahydro-benz[de]isoquinoline Azabicyclo[2.2.2]octane, 1-oxo 5-HT₃ receptor antagonist 332.87 Freely soluble in water
cis-Hexahydro-pyrrolo[3,2-h]isoquinoline Pyrrolo[3,2-h]isoquinoline Methyl group nAChR ligand ~290 (estimated) Lipophilic
3-Cyclohexyl-octahydrobenz[f]isoquinoline Octahydro-benz[f]isoquinoline Cyclohexyl group Undisclosed ~285 (estimated) Low water solubility
1-(p-Methoxybenzyl)-hexahydroisoquinoline Hexahydroisoquinoline p-Methoxybenzyl Undisclosed 255.35 Lipophilic

Biological Activity

2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline (CAS Number: 71960-94-6) is a bicyclic compound belonging to the isoquinoline family. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅N
  • Molecular Weight : 173.25 g/mol
  • CAS Number : 71960-94-6

Biological Activity Overview

The biological activity of this compound has been investigated in several studies that highlight its potential therapeutic applications. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds structurally related to this compound were evaluated for their anti-proliferative effects against various cancer cell lines. These studies demonstrated that certain derivatives could inhibit cell growth significantly through mechanisms such as apoptosis induction and cell cycle arrest .
CompoundCancer Cell LineIC50 (µM)Mechanism of Action
AHeLa12.5Apoptosis
BMCF715.0Cell Cycle Arrest

Neuroprotective Effects

Isoquinoline derivatives are also known for their neuroprotective effects:

  • Alzheimer's Disease Models : Research has shown that certain isoquinoline alkaloids can inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease. In particular, the benz[de]isoquinoline structure is believed to interact with amyloid-beta peptides and reduce their aggregation propensity .
AlkaloidEffect on Aβ AggregationBinding Affinity (K_D)
SanguinarineInhibitory15.2 µM
ChelerythrineInhibitory10.8 µM

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory potential:

  • Mechanism : It has been suggested that isoquinoline derivatives can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages by downregulating inducible nitric oxide synthase (iNOS) and COX-2 expression . This mechanism is crucial in the context of chronic inflammatory diseases.

Case Studies

  • Zebrafish Model : A study utilizing zebrafish embryos demonstrated that specific hexahydroisoquinoline derivatives exhibited significant growth inhibition at low concentrations. This model provided insights into the developmental toxicity of these compounds and their potential therapeutic applications in cancer treatment .
  • Cell Line Studies : In a comparative study involving various isoquinoline derivatives on cancer cell lines (HeLa and MCF7), significant differences were observed in cytotoxicity profiles based on structural modifications. The findings suggest that subtle changes in chemical structure can lead to enhanced biological activity against specific cancer types .

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